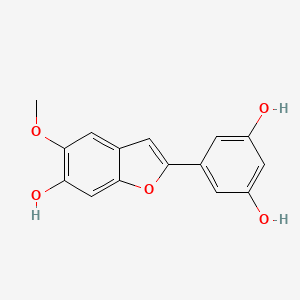

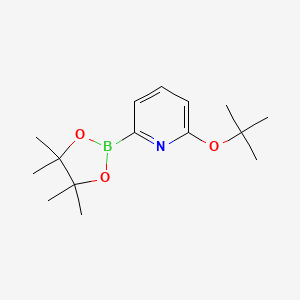

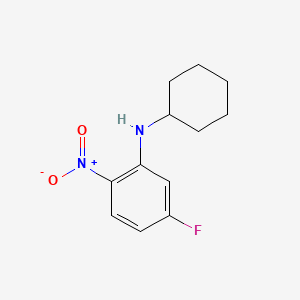

(2-((Dimethylamino)methyl)-5-nitrophenyl)boronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

Boronic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .Chemical Reactions of Boronic Acids Boronic acids are used in various chemical reactions. The most notable is the Suzuki–Miyaura cross-coupling, which is a method for forming carbon-carbon bonds . Other reactions include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kupplung

Die Verbindung kann als Borreagenz in der Suzuki–Miyaura-Kupplung (SM-Kupplung) verwendet werden . Die SM-Kupplung ist eine weit verbreitete, übergangsmetallkatalysierte Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Ihr Erfolg beruht auf einer Kombination aus außergewöhnlich milden und funktionsgruppenverträglichen Reaktionsbedingungen mit einem relativ stabilen, leicht herstellbaren und im Allgemeinen umweltfreundlichen Organobor-Reagenz .

Glukose-Sensorik

Boronsäure-Derivate, wie “(2-((Dimethylamino)methyl)-5-nitrophenyl)boronsäure”, bieten einen reversiblen und kovalenten Bindungsmechanismus für die Glukose-Erkennung . Dies ermöglicht die kontinuierliche Glukoseüberwachung und die ansprechende Insulinausschüttung, was es zu einem vielversprechenden Bestandteil in nicht-enzymatischen Sensoren mit der Fähigkeit zur Langzeitstabilität und geringen Kosten macht .

Synthese von Diketal

Die Verbindung kann bei der Synthese von Diketal verwendet werden . Dieser Prozess beinhaltet die Verwendung von Wasser anstelle von HCl für die Hydrolyse, wodurch die Synthese von Diketal in guter Ausbeute ermöglicht wird .

Elektrophile Abfangreaktion von Arylmetall-Zwischenprodukten

Die Verbindung kann bei der elektrophilen Abfangreaktion von Arylmetall-Zwischenprodukten mit Boratestern aus Arylhalogeniden verwendet werden . Dieser Prozess verwendet Grignard-Reagenzien oder erfolgt durch Lithium-Halogen-Austausch .

Wirkmechanismus

Target of Action

The primary target of (2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in this reaction, participating in electronically divergent processes .

Mode of Action

The compound’s mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura cross-coupling (SMC) reactions . It is involved in the formation of carbon–carbon bonds, contributing to the synthesis of various organic compounds . The compound’s interaction with the metal catalyst in the SMC reactions leads to the formation of chemically differentiated fragments .

Pharmacokinetics

It is known that the compound is used in the palladium-catalyzed stille and suzuki-miyaura cross-couplings , suggesting that it may have some degree of stability and reactivity under the conditions of these reactions.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of a variety of organic compounds . The compound’s action can also lead to the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives .

Action Environment

The action of (2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . The compound’s action is facilitated by the exceptionally mild and functional group tolerant reaction conditions of the SM coupling . The compound is relatively stable, readily prepared, and generally environmentally benign .

Zukünftige Richtungen

Boronic acids continue to be a subject of research due to their wide range of applications in organic synthesis, catalysis, medicinal chemistry, polymer, and optoelectronics materials . Future research will likely focus on developing new synthetic methods and exploring novel applications of boronic acids.

Eigenschaften

IUPAC Name |

[2-[(dimethylamino)methyl]-5-nitrophenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O4/c1-11(2)6-7-3-4-8(12(15)16)5-9(7)10(13)14/h3-5,13-14H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPDPMGUOBVIPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])CN(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675154 |

Source

|

| Record name | {2-[(Dimethylamino)methyl]-5-nitrophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217500-82-7 |

Source

|

| Record name | B-[2-[(Dimethylamino)methyl]-5-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Dimethylamino)methyl]-5-nitrophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B594999.png)

![Methyl 2-[5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B595018.png)